3-(4-Acetylphenyl)-3-aminopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Acetylphenyl)-3-aminopropanoic acid is an organic compound that features both an acetylphenyl group and an aminopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-3-aminopropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-acetylphenylboronic acid and 3-bromopropanoic acid.
Suzuki-Miyaura Coupling: The 4-acetylphenylboronic acid undergoes a Suzuki-Miyaura coupling reaction with 3-bromopropanoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-3-aminopropanoic acid can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-3-aminopropanoic acid
Reduction: 3-(4-Hydroxyphenyl)-3-aminopropanoic acid
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(4-Acetylphenyl)-3-aminopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against metabolic enzymes.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-3-aminopropanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-Acetylphenylboronic acid
- 3-Bromopropanoic acid
- 3-(4-Hydroxyphenyl)-3-aminopropanoic acid
Uniqueness
3-(4-Acetylphenyl)-3-aminopropanoic acid is unique due to its combination of an acetylphenyl group and an aminopropanoic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
3-(4-acetylphenyl)-3-aminopropanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(13)8-2-4-9(5-3-8)10(12)6-11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) |
InChI Key |
RLDREKZAZCZGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.